molecular formula C10H8ClNS B12123628 6-Chloro-2-methylquinoline-4-thiol

6-Chloro-2-methylquinoline-4-thiol

Cat. No.: B12123628
M. Wt: 209.70 g/mol
InChI Key: YGQCVBVARDATHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylquinoline-4-thiol is a heterocyclic compound with the molecular formula C10H8ClNS It is a derivative of quinoline, which is a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylquinoline-4-thiol typically involves the chlorination of 2-methylquinoline followed by thiolation. One common method involves the reaction of 2-methylquinoline with sulfur and chlorine in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylquinoline-4-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding quinoline derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-Methylquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-methylquinoline-4-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinoline-4-thiol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the thiol group allows it to form covalent bonds with target proteins, potentially inhibiting their function. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the chlorine and thiol groups, leading to different chemical properties and reactivity.

    6-Chloroquinoline: Lacks the methyl and thiol groups, affecting its biological activity and applications.

    4-Methylquinoline-2-thiol: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 6-Chloro-2-methylquinoline-4-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H8ClNS

Molecular Weight

209.70 g/mol

IUPAC Name

6-chloro-2-methyl-1H-quinoline-4-thione

InChI

InChI=1S/C10H8ClNS/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13)

InChI Key

YGQCVBVARDATHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)C2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.